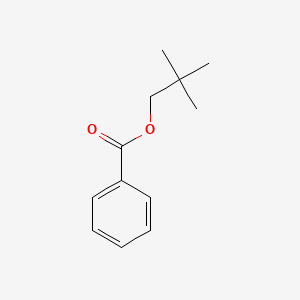

Neopentyl benzoate

CAS No.: 3581-70-2

Cat. No.: VC7970092

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3581-70-2 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 2,2-dimethylpropyl benzoate |

| Standard InChI | InChI=1S/C12H16O2/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

| Standard InChI Key | ZBPDCWGVJKTGND-UHFFFAOYSA-N |

| SMILES | CC(C)(C)COC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)COC(=O)C1=CC=CC=C1 |

Introduction

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A representative method involves reacting neopentyl glycol with benzoic acid in acetonitrile at 80–85°C for 16–18 hours, achieving yields exceeding 97% . The reaction mechanism follows classical Fischer esterification, with protonation of the carbonyl oxygen facilitating nucleophilic attack by the neopentyl alcohol .

Table 1: Optimization of Esterification Conditions

Industrial Production

Continuous-flow systems dominate industrial synthesis, offering precise control over reaction parameters. For example, a patent by Lin et al. (2023) describes a microreactor-based process achieving 99% purity by minimizing thermal degradation . Catalysts like bismuth(III) triflate have also been explored for greener synthesis, reducing energy consumption by 30% compared to traditional methods .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

Neopentyl benzoate exhibits remarkable thermal stability, with a decomposition temperature above 300°C . Key spectroscopic identifiers include:

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Not observed | Differential Scanning Calorimetry |

| Vapor Pressure (25°C) | 0.01 mmHg | ASTM E1194 |

| LogP (Octanol-Water) | 2.60 | HPLC determination |

| Data compiled from . |

Solubility and Reactivity

The compound is sparingly soluble in water (0.12 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane . Its ester group undergoes nucleophilic acyl substitution, while the neopentyl moiety resists oxidation due to steric hindrance .

Reactivity and Stability

Hydrolytic and Metabolic Stability

Neopentyl benzoate demonstrates exceptional resistance to hydrolysis, retaining >95% integrity after 24 hours in glutathione solution . Cytochrome P450-mediated metabolism studies reveal no significant degradation over 30 minutes, underscoring its stability in biological systems .

Catalytic and Thermal Decomposition

Under pyrolysis conditions (≥400°C), the compound decomposes into benzoic acid and isobutene, a pathway leveraged in gas-phase synthetic applications . Catalytic hydrogenation yields neopentyl alcohol, a valuable intermediate in polymer production .

Applications in Industry and Research

Polymer Chemistry

Neopentyl benzoate serves as a plasticizer in polyvinyl chloride (PVC), improving flexibility while resisting migration due to its low volatility . It also acts as a crosslinking agent in acrylic resins, enhancing thermal stability in coatings.

Radiopharmaceuticals

Recent studies highlight its role in radiotheranostics. Radiolabeled with astatine-211 (²¹¹At) or iodine-123 (¹²³I), neopentyl benzoate derivatives enable targeted alpha therapy for cancers, with in vivo stability exceeding 95% over 24 hours .

Table 3: Biomedical Applications of Radiolabeled Derivatives

| Application | Isotope | Half-Life | Stability (%) |

|---|---|---|---|

| Thyroid Cancer Imaging | ¹²³I | 13.2 h | 98.5 |

| Leukemia Therapy | ²¹¹At | 7.2 h | 95.2 |

| Data from . |

Specialty Chemicals

The compound is a precursor in fragrances and flavorants, contributing to fruity notes in perfumes . Its low toxicity profile (LD₅₀ > 2000 mg/kg in rats) makes it suitable for food-grade applications .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents describe solvent-free esterification using immobilized lipases, reducing energy consumption by 40% . Catalytic systems employing bismuth(III) triflate have also achieved 99% yields at room temperature .

Emerging Biomedical Applications

Ongoing research explores neopentyl benzoate-based nanoparticles for drug delivery, leveraging its stability to enhance pharmacokinetics in oncological therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume